(3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound features a hydroxyl group, an amino group, and a dimethylamino-substituted phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL typically involves the following steps:
Starting Material: The synthesis begins with 3-dimethylamino-1-phenylpropan-1-one hydrochloride.
Reagents: Diisopropylethylamine and ethyl chloroformate are commonly used reagents.
Reaction Conditions: The reaction mixture is refluxed in ethylene dichloride under a nitrogen atmosphere for about 5 hours.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reagents and conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, pyridinium chlorochromate.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Hydrogen halides (HCl, HBr, HI).
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of ®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and amino groups facilitate binding to active sites, influencing biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-3-phenylpropan-1-ol: Lacks the dimethylamino group, resulting in different reactivity and applications.
3-Dimethylamino-1-phenylpropan-1-one: A precursor in the synthesis of ®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL.
4-Dimethylaminophenol: Contains a similar dimethylamino-substituted phenyl ring but lacks the propanol moiety
Uniqueness
The presence of both the dimethylamino group and the chiral center in ®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL makes it unique, providing distinct chemical properties and biological activities compared to its analogs.
Conclusion
®-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL is a versatile compound with significant applications in various scientific fields. Its unique structure allows for diverse chemical reactions and potential therapeutic uses, making it a valuable molecule for research and industrial purposes.
Eigenschaften
Molekularformel |
C11H18N2O |
---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
(3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol |
InChI |
InChI=1S/C11H18N2O/c1-13(2)10-5-3-9(4-6-10)11(12)7-8-14/h3-6,11,14H,7-8,12H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
KBQFPVDQHQRZGX-LLVKDONJSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)[C@@H](CCO)N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.